molecular formula C21H14ClN B2357264 (Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile CAS No. 339010-36-5

(Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile

Cat. No. B2357264
M. Wt: 315.8
InChI Key: DKEIWNHEOXUUFZ-XUTLUUPISA-N
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Description

(Z)-3-(2-Chlorophenyl)-2,3-diphenylprop-2-enenitrile, otherwise known as Z-3-CPP-2, is an organic compound with a variety of scientific and industrial applications. It is a colorless liquid with a boiling point of 285°C, and a flash point of 130°C. Z-3-CPP-2 is used as a reagent in organic synthesis, as a ligand for transition metal complexes, and as a starting material for the production of pharmaceuticals and other organic compounds.

Scientific Research Applications

Photophysical Properties and Frontier Orbitals

(Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile and its derivatives exhibit strong π-π interactions in solid states. They are analyzed for their molecular structures, solvent polarity effects, and self-assembly behaviors. The molecular interactions, photophysical properties, and the role of solvent on these properties are deeply studied, providing insights into their potential applications in material sciences or photophysical research (Percino et al., 2016).

Chemical Transformations and Bond Scission

Studies involving (Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile related compounds have detailed the chemical transformations like isomerization and bond scission. The behavior of these compounds under certain conditions provides insights into complex chemical processes, which could be valuable in the field of synthetic chemistry or catalysis (Acosta-Ramírez et al., 2008).

Conformational Analysis

The conformational properties and the analysis of the cyano-prop-enyl chain in related compounds offer valuable information for understanding molecular dynamics, steric effects, and chemical behavior in different environments, essential for designing molecules with specific properties (Rodríguez & Canoira, 1994).

Domino Reactions

Studying the reactions of (Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile and its analogs with various reagents under different conditions, such as temperature variations leading to selective product formation, can provide valuable insights into reaction mechanisms and pathways. This information is crucial for chemists looking to design and execute complex synthetic routes (Levanova et al., 2013).

Chiral and Planar Chiral Complex Synthesis

The synthesis of enantiomerically pure, planar chiral complexes using compounds related to (Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile highlights their importance in the field of chirality and its application in asymmetric synthesis, which is a crucial aspect of medicinal chemistry and the creation of biologically active compounds (Dubarle-Offner et al., 2012).

Catalysis and Organocatalysis

The use of related compounds in catalysis, like the cyclopropenium ion catalyzed Beckmann rearrangement, opens up new perspectives in the field of synthetic chemistry, showcasing the potential of these compounds as catalysts or part of catalytic systems (Srivastava et al., 2010).

properties

IUPAC Name

(Z)-3-(2-chlorophenyl)-2,3-diphenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN/c22-20-14-8-7-13-18(20)21(17-11-5-2-6-12-17)19(15-23)16-9-3-1-4-10-16/h1-14H/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEIWNHEOXUUFZ-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=CC=C3Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-2,3-diphenylacrylonitrile

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